molecular formula C18H17FN2O3S B11219817 3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one

3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B11219817
M. Wt: 360.4 g/mol
InChI Key: GHRUYIAQPOFZPY-UHFFFAOYSA-N
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Description

3-[2-(3,4-Dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, a fluorine atom, and a sulfanylidene group

Preparation Methods

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with sodium borohydride can lead to the formation of corresponding alcohols, while oxidation can produce quinazolinone derivatives with different functional groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential therapeutic applications due to its unique structure and biological activity . For example, derivatives of quinazolinone have been studied for their anticancer, antibacterial, antifungal, and anti-inflammatory properties . In the industry, it can be used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and sulfanylidene group can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Compared to other similar compounds, 3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one stands out due to its unique combination of functional groups. Similar compounds include 3-[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl methyl-amino-N-methylbenzamide and 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl furan-2-ylmethanone . These compounds share some structural similarities but differ in their specific functional groups and biological activities.

Properties

Molecular Formula

C18H17FN2O3S

Molecular Weight

360.4 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C18H17FN2O3S/c1-23-15-6-3-11(9-16(15)24-2)7-8-21-17(22)13-10-12(19)4-5-14(13)20-18(21)25/h3-6,9-10H,7-8H2,1-2H3,(H,20,25)

InChI Key

GHRUYIAQPOFZPY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)F)NC2=S)OC

Origin of Product

United States

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